Ethyl crotonate

描述

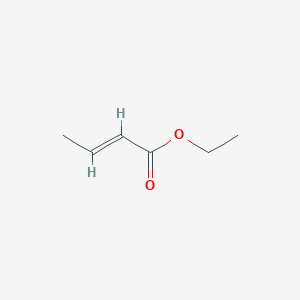

Ethyl crotonate is an organic chemical compound with the molecular formula C₆H₁₀O₂ . It is a clear, colorless liquid at room temperature and has a pungent odor. This compound is commonly used as a plasticizer for acrylic resins and as a solvent for cellulose esters . It is also soluble in water and various organic solvents.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl crotonate can be synthesized through the esterification of crotonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of crotonaldehyde followed by esterification with ethanol. This method ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form crotonic acid.

Reduction: It can be reduced to butyric acid using hydrogenation or zinc and sulfuric acid.

Substitution: this compound can react with halogens like chlorine or bromine to form 2,3-dihalobutyric acids.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas, zinc, sulfuric acid.

Halogenation Agents: Chlorine, bromine.

Major Products Formed:

Oxidation: Crotonic acid.

Reduction: Butyric acid.

Halogenation: 2,3-dihalobutyric acids.

科学研究应用

Chemical Properties and Structure

Ethyl crotonate is a colorless liquid at room temperature, known for its pungent odor and solubility in water. Its structure consists of a crotonate group, which contributes to its reactivity and utility in various chemical reactions.

Industrial Applications

Plasticizer for Acrylic Resins

this compound is widely used as a plasticizer for acrylic resins. It enhances the flexibility and durability of the resins, making them suitable for various applications in coatings, adhesives, and sealants. The incorporation of this compound allows for improved mechanical properties and processing characteristics of acrylic materials .

Solvent for Cellulose Esters

This compound serves as an effective solvent for cellulose esters, facilitating the formulation of coatings and films. Its ability to dissolve cellulose derivatives enhances the performance of products in the textile and packaging industries .

Research Applications

Nuclear Magnetic Resonance (NMR) Studies

this compound has been extensively studied using NMR spectroscopy to understand its molecular dynamics. Various NMR techniques, such as COSY and HMBC, have been employed to elucidate the coupling patterns between protons and carbons in its structure. For instance, the COSY spectrum reveals significant spin systems that aid in structural assignments .

Gas-Phase Oxidation Studies

Research has shown that this compound reacts with hydroxyl radicals (OH) and chlorine atoms (Cl) in gas-phase oxidation processes. Rate coefficients for these reactions have been determined, indicating that this compound undergoes rapid degradation in the atmosphere. This property is crucial for assessing its environmental impact and atmospheric chemistry .

Food Science Applications

Flavoring Agent

this compound is identified as a component contributing to the aroma of various fruits such as strawberries and guavas. Its use as a flavoring agent in food products capitalizes on its fruity notes, enhancing sensory experiences in consumer products .

Case Study 1: NMR Analysis

In a study conducted on this compound using benchtop NMR techniques, researchers recorded spectra that provided insights into proton relaxation times (T1 and T2). The findings illustrated how different proton environments influence relaxation dynamics, which are critical for understanding molecular interactions .

Case Study 2: Environmental Impact

A comprehensive analysis of this compound's reactivity with atmospheric oxidants demonstrated its potential role in atmospheric chemistry. The study quantified the lifetimes of this compound under typical atmospheric conditions, revealing that it could be rapidly removed from the atmosphere through reactions with OH radicals .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Industrial | Plasticizer for acrylic resins | Enhances flexibility and durability |

| Industrial | Solvent for cellulose esters | Improves performance in coatings |

| Research | NMR spectroscopy studies | Elucidates molecular dynamics |

| Environmental Chemistry | Gas-phase oxidation | Rapid degradation rates with OH and Cl radicals |

| Food Science | Flavoring agent | Contributes to fruity aromas in various fruits |

作用机制

Ethyl crotonate exerts its effects primarily through its chemical reactivity. As an ester, it can participate in various chemical reactions, including hydrolysis, oxidation, and reduction. The molecular targets and pathways involved depend on the specific reaction and application. For instance, in the synthesis of 2-tritiated 3-hydroxybutyric acid, this compound undergoes hydroboration followed by oxidation .

相似化合物的比较

Methyl crotonate: Similar in structure but with a methyl group instead of an ethyl group.

Crotonic acid: The parent acid of this compound.

Ethyl trans-2-butenoate: An isomer with a different spatial arrangement of atoms

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to act as a plasticizer and solvent makes it valuable in industrial applications, while its reactivity is leveraged in various synthetic processes in chemistry and medicine .

生物活性

Ethyl crotonate (C6H10O2) is an unsaturated fatty acid ester that has attracted attention due to its diverse biological activities and potential applications in various fields, including agriculture, medicine, and materials science. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is a colorless liquid at room temperature with a pungent odor. It is soluble in water and commonly used as a solvent for cellulose esters and as a plasticizer for acrylic resins. Its molecular structure features a double bond between carbon atoms, which contributes to its reactivity and biological activity.

1. Insecticidal Properties

This compound has been studied for its insecticidal effects. Research indicates that it exhibits significant activity against various pest species. For instance, it has been identified as an EAG-active compound in the olive fly (Bactrocera oleae) and the fruit fly (Bactrocera latifrons), suggesting its potential use in pest management strategies .

Table 1: Insecticidal Activity of this compound

| Insect Species | Activity Observed | Reference |

|---|---|---|

| Bactrocera latifrons | Reduced egg hatch rates | Science.gov |

| Bactrocera oleae | EAG-active compound | Science.gov |

2. Antimicrobial Effects

This compound has demonstrated antimicrobial properties against various bacteria and fungi. Studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for developing natural preservatives or antimicrobial agents .

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial effects of this compound, it was found effective against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that this compound could be developed into an effective antimicrobial agent for food preservation.

3. Biotransformation Potential

The compound's structure allows for biotransformation by microorganisms, which can lead to the production of various metabolites with enhanced biological activities. This compound can be modified through microbial fermentation processes, potentially leading to novel bioactive compounds .

The biological activity of this compound can be attributed to its ability to interact with biological membranes and enzymes due to its lipophilic nature. The presence of a double bond in its structure allows it to undergo various chemical reactions, such as oxidation and reduction, which can enhance its bioactivity.

Environmental Impact

Research on the atmospheric degradation of this compound indicates that it reacts with hydroxyl radicals and chlorine atoms, leading to its breakdown in the environment. This degradation pathway is crucial for understanding its environmental persistence and potential ecological effects .

Table 2: Atmospheric Lifetimes of this compound

| Reaction Type | Rate Coefficient (cm³/molecule/s) | Estimated Lifetime (hours) |

|---|---|---|

| Reaction with OH Radicals | ~3 | |

| Reaction with Cl Atoms | Not specified | ~5 days |

常见问题

Q. Basic: What experimental design is used to determine rate constants for ethyl crotonate’s reactions with OH radicals and Cl atoms?

Methodological Answer:

-

Relative Rate Technique : Co-react this compound with reference compounds (e.g., acrylonitrile, diethyl ether) in a photoreactor. Monitor decay via FTIR or GC-MS. Use the equation:

-

Validation : Ensure negligible photolysis by irradiating reactant mixtures without oxidant precursors (e.g., oxalyl chloride). Use synthetic air or N at 298 K and 760 Torr to mimic atmospheric conditions .

-

Error Analysis : Report uncertainties as ±2σ from least-squares fits and propagate errors from reference rate constants .

Q. Advanced: How can computational methods predict rate coefficients for this compound’s reactions with OH radicals?

Methodological Answer:

-

HOMO Energy Correlation : Calculate HOMO energies (E) using Gaussian 03 at the Hartree-Fock level with a 6-31++G(d,p) basis set. For this compound, E = 10.25 eV .

-

Rate Prediction : Apply the empirical correlation:

Compare predicted (e.g., 4.28 × 10 cm molecule s) with experimental values (e.g., 4.96 × 10 cm molecule s) to validate computational accuracy .

Q. Advanced: What mechanisms explain the products of this compound’s reaction with OH radicals in NOx_xx-free conditions?

Methodological Answer:

- Product Identification : Use GC-MS (e.g., Shimadzu QP 5050 with DB-5 MS column) to detect 2-hydroxypropanal, acetaldehyde, formaldehyde, and formic acid .

- Radical Pathway : OH adds to the C2 position of the double bond, forming CHCH(OH)CH(O•)C(O)OCHCH. Subsequent reactions with O yield peroxy radicals, which decompose into aldehydes and hydroxyalkoxy radicals. Isotopic labeling or theoretical calculations (e.g., Gaussian) can confirm intermediates .

- Mechanistic Validation : Compare product yields under varying O and NO conditions. Use kinetic isotope effects to probe hydrogen abstraction pathways .

Q. Advanced: How can contradictions in kinetic data for this compound’s reactions be resolved?

Methodological Answer:

- Literature Comparison : For Cl-atom reactions, compare values across studies (e.g., 2.52 × 10 cm molecule s vs. prior reports). Assess differences in reactor design (e.g., quartz vs. Pyrex) and detection methods (FTIR vs. GC-MS) .

- Experimental Replication : Repeat studies under identical conditions (e.g., 298 K, synthetic air). Use standardized reference compounds (e.g., 3-chloropropene) to minimize systematic errors .

- Theoretical Validation : Recalculate E using higher-level methods (e.g., DFT with B3LYP functional) to refine rate predictions .

Q. Advanced: How can NMR integration errors in this compound quantification be minimized?

Methodological Answer:

- Baseline Correction : Use polynomial or Whittaker-smoothed baselines to eliminate low-frequency noise .

- Relaxation Delays : Optimize repetition time () to ≥5 × (longest relaxation time, ~2–3 s for this compound’s CH protons) .

- Integration Protocols : Manually adjust integration bounds to exclude solvent peaks. Cross-validate with -NMR or heteronuclear experiments (HMQC) for overlapping signals .

属性

IUPAC Name |

ethyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDIRQKJPRINOQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | ETHYL CROTONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057591 | |

| Record name | Ethyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl crotonate appears as a clear colorless liquid with a pungent odor. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a pungent odor; [CAMEO], Colourless liquid; Powerful sour caramellic-fruity aroma | |

| Record name | ETHYL CROTONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl trans-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | Ethyl trans-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.916-0.921 | |

| Record name | Ethyl trans-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10544-63-5, 623-70-1 | |

| Record name | ETHYL CROTONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl trans-crotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, ethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YUC7A1X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。